molecular formula C25H23N3O4S2 B3010968 N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 670273-56-0

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B3010968
CAS No.: 670273-56-0
M. Wt: 493.6
InChI Key: JPSRNDJGFZBMFX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitor Properties

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide and its analogues have been studied for their potent dual inhibitory properties against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have demonstrated significant potency in inhibiting human TS and DHFR, suggesting their potential as effective agents in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Building Blocks for Heterocyclic Compounds

This compound has also been used as a building block for synthesizing a variety of heterocyclic compounds. Its reactions with different bifunctional nucleophiles have led to the creation of diverse structures, which are important in the development of novel pharmaceuticals (Farouk, Ibrahim, & El-Gohary, 2021).

Antitumor Activity

Several derivatives of this compound have been synthesized and evaluated for their antitumor activities. Research has shown that many of these derivatives exhibit potent anticancer activity against various human cancer cell lines, comparable to established chemotherapy drugs like doxorubicin (Hafez & El-Gazzar, 2017).

Synthesis of Pyrimidine Derivatives

The compound has been used in the synthesis of various pyrimidine derivatives, which possess different pharmacological and biological activities. These derivatives have potential applications in medicinal chemistry, showcasing the compound's versatility in drug synthesis (Jadhav, Jadhav, Kale, & Sirsat, 2022).

Fluorescence Binding with Bovine Serum Albumin

Research on derivatives of this compound includes investigations into their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These studies are significant for understanding the binding dynamics of pharmaceutical compounds in biological systems (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Corrosion Inhibition

Some derivatives of this compound have been evaluated for their inhibition behavior in the corrosion of carbon steel. This reflects the compound's utility not only in pharmacology but also in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-4-13-28-24(30)22-20(16-5-9-18(31-2)10-6-16)14-33-23(22)27-25(28)34-15-21(29)26-17-7-11-19(32-3)12-8-17/h4-12,14H,1,13,15H2,2-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSRNDJGFZBMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.